4-(Piperidin-4-ylmethyl)pyridine - 899356-95-7

4-(Piperidin-4-ylmethyl)pyridine

Catalog Number: EVT-2826450
CAS Number: 899356-95-7
Molecular Formula: C11H16N2
Molecular Weight: 176.263
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-Chloro-4-(piperidin-1-ylmethyl)pyridine

Compound Description: 2-Chloro-4-(piperidin-1-ylmethyl)pyridine is a key intermediate in the synthesis of Lafutidine, a drug used to treat ulcers and gastritis. It is synthesized from 2-amino-4-methylpyridine through a multi-step process involving chlorination and condensation reactions [].

Relevance: This compound is structurally related to 4-(Piperidin-4-ylmethyl)pyridine through the shared presence of a piperidine ring linked to a pyridine ring via a methylene bridge. The difference lies in the position of the piperidine attachment (position 4 on the pyridine for the target compound vs. position 1 on the piperidine for the related compound) and the presence of a chlorine atom at the 2-position of the pyridine ring in this related compound [].

1-(1-[4-[1-(2-Methyl-1-oxidopyridin-3-ylmethyl)piperidin-4-yloxy]-2- methoxybenzoyl]piperidin-4-yl)-1,4-dihydrobenz[d][1,3]oxazin-2-one (L-372,662)

Compound Description: L-372,662 is a potent and orally bioavailable oxytocin antagonist. It exhibits improved pharmacokinetic properties compared to its predecessor, L-371,257, due to the incorporation of a pyridine N-oxide group. L-372,662 demonstrates excellent selectivity for the human oxytocin receptor over the human arginine vasopressin receptors [].

N-(Pyridin-4-ylmethyl)pyridine-3-amine

Compound Description: N-(Pyridin-4-ylmethyl)pyridine-3-amine is an unsymmetrical dipyridyl ligand that forms helical coordination polymers with silver(I) ions [, ]. These polymers exhibit interesting structural features such as Ag⋯Ag interactions and π–π stacking interactions, resulting in two-dimensional supramolecular networks [, ].

Relevance: This compound shares the same pyridine-methylene-piperidine core structure as 4-(Piperidin-4-ylmethyl)pyridine. The key difference is that the piperidine ring in the target compound is replaced by a second pyridine ring directly linked to the methylene bridge in this related compound [, ].

N-[(1-Alkylpiperidin-4-yl)methyl]-1H-indazole-3-carboxamide

Compound Description: This group of compounds represents a series of novel glycogen synthase kinase-3β (GSK-3β) inhibitors. These compounds were designed based on an X-ray cocrystal structure of a lead compound with GSK-3β, and their synthesis involved exploring different substitutions on the indazole 5-position and the piperidine nitrogen []. This optimization process led to the identification of compounds with enhanced potency and promising in vivo activity in models of mood disorders [].

Relevance: While structurally distinct from 4-(Piperidin-4-ylmethyl)pyridine, N-[(1-Alkylpiperidin-4-yl)methyl]-1H-indazole-3-carboxamides share a key structural element: a piperidine ring with a methylene linker at the 4-position. This linker connects to an indazole-3-carboxamide group in the related compounds, while in the target compound, it is attached to a pyridine ring [].

6-Chloro-N-(pyridin-4-ylmethyl)pyridine-3-sulfonamide

Compound Description: 6-Chloro-N-(pyridin-4-ylmethyl)pyridine-3-sulfonamide is a sulfonamide derivative that forms zigzag chains in its crystal structure due to N—H⋯N hydrogen bonds []. The pyridine rings within the molecule are not coplanar, exhibiting a dihedral angle of 46.85° [].

3-(Piperidin-4-ylmethoxy)pyridine

Compound Description: 3-(Piperidin-4-ylmethoxy)pyridine serves as a core structure for potent and selective lysine-specific demethylase 1 (LSD1) inhibitors []. These compounds have demonstrated significant activity against leukemia and solid tumor cell lines while exhibiting minimal toxicity to normal cells [].

Relevance: This compound bears a close structural resemblance to 4-(Piperidin-4-ylmethyl)pyridine, sharing the piperidine-linker-pyridine motif. The key distinction lies in the nature of the linker: in the related compound, it is an oxygen atom, resulting in a ylmethoxy group instead of a ylmethyl group [].

4-(1H-imidazol-4-ylmethyl)pyridine

Compound Description: 4-(1H-imidazol-4-ylmethyl)pyridine is the core structure of a series of novel pharmaceutical compositions. Specifically, its di-oxalate salt has been investigated for its therapeutic uses [].

Relevance: This compound is structurally analogous to 4-(Piperidin-4-ylmethyl)pyridine, sharing the characteristic pyridine ring linked to another heterocycle via a methylene bridge at the 4-position. In this related compound, the heterocycle is an imidazole ring instead of a piperidine ring [].

N-(1,3-Benzothiazol-2-yl)-N-[1-(piperidin-4-ylmethyl)-4,5-dihydro-1H-imidazol-2-yl]amine

Compound Description: This compound, whose crystal structure has been elucidated, features planar benzothiazol and imidazol rings with a dihedral angle of 6.37° between them. The piperidin ring within the molecule adopts a chair conformation [].

cis-(6-Benzhydrylpiperidin-3-yl)benzylamine Analogues

Compound Description: This class of compounds represents structurally constrained 3,6-disubstituted piperidine analogs of (2,2-diphenylethyl)-[1-(4-fluorobenzyl)piperidin-4-ylmethyl]amine []. Research on these analogues focused on their interaction with monoamine transporters, specifically the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET) []. The structure-activity relationship (SAR) studies revealed that electron-withdrawing groups on the phenyl ring significantly influence DAT activity [].

Relevance: While structurally distinct from 4-(Piperidin-4-ylmethyl)pyridine, these analogues share a common structural feature: a piperidine ring as the central scaffold. In contrast to the target compound's 4-ylmethyl substituent, these analogs possess substituents at the 3 and 6 positions of the piperidine ring, contributing to their conformational constraints and influencing their interactions with monoamine transporters [].

2,6-Bis(1-(pyridin-4-ylmethyl)-1H-1,2,3-triazol-4-yl)pyridine (L)

Compound Description: This compound, synthesized using the copper(I) catalyzed azide-alkyne cycloaddition (CuAAC) reaction, acts as a tridentate ligand for metal ions. It forms discrete complexes with silver(I) ions in solution and coordination polymers in the solid state. With iron(II), it forms a monomeric octahedral complex in acetonitrile solution [].

Relevance: This compound shares a structural motif with 4-(Piperidin-4-ylmethyl)pyridine in the form of a pyridine ring linked via a methylene bridge to a 1,2,3-triazol-4-yl group. This structural element is present twice in the related compound, connected to a central pyridine ring at the 2 and 6 positions [].

4-(Piperidin-1-ylmethyl)-2-(thiophen-2-yl) quinoline Derivatives

Compound Description: These synthetic compounds have shown promising antiproliferative activity against various human cancer cell lines, including T-47D, HeLa, HepG2, and MCF-7 []. Certain derivatives within this series have also demonstrated DNA cleavage potential, suggesting their potential as DNA intercalating agents [].

Relevance: These compounds are structurally related to 4-(Piperidin-4-ylmethyl)pyridine by the shared presence of a piperidine ring linked to an aromatic system through a methylene bridge. In the related compounds, the aromatic system is a quinoline ring substituted with a thiophene group, and the connection point on the piperidine ring is position 1, unlike the target compound's 4-position [, ].

1-(2,3-Dihydrobenzo[1, 4]dioxin-2-ylmethyl)piperidin-4-yl Derivatives

Compound Description: This series of compounds has been investigated for their potential as α2-adrenoceptor antagonists for the treatment of neurodegenerative diseases like Parkinson’s and Alzheimer’s disease []. These derivatives feature an amide, urea, or imidazolidinone moiety attached to the central piperidine scaffold [].

Relevance: This group of compounds shares the central piperidine ring with 4-(Piperidin-4-ylmethyl)pyridine. While the target compound features a pyridine ring at the 4-position of the piperidine through a methylene bridge, these related compounds have a 2,3-dihydrobenzo[1, 4]dioxin-2-ylmethyl group at the same position [].

4-{3-[(Pyridin-4-ylmethyl)amino]-[1,2,4]triazolo[4,3-b][1,2,4]triazin-6-yl}phenol (12g)

Compound Description: Compound 12g has emerged as a promising dual inhibitor of c-Met kinase and MDR1/MRP efflux pumps []. It displays potent anticancer activity against hepatocellular carcinoma cells, showing greater potency than crizotinib []. Notably, 12g exhibits selectivity in inhibiting MDR1 and MRP1/2 efflux pumps in cancerous cells compared to non-cancerous cells [].

Relevance: While structurally distinct from 4-(Piperidin-4-ylmethyl)pyridine, 12g shares a key structural element: a pyridine ring connected to another nitrogen-containing heterocycle via a methylene bridge. In this case, the heterocycle is a [, , ]triazolo[4,3-b][1,2,4]triazine moiety, and the pyridine nitrogen is linked to this scaffold via an amino group [].

(2R)-N-[1-(6-Aminopyridin-2-ylmethyl)piperidin-4-yl]-2-[(1R)-3,3-difluorocyclopentyl]-2-hydroxy-2-phenylacetamide (Compound A)

Compound Description: Compound A is a novel muscarinic receptor antagonist demonstrating high selectivity for the M3 receptor over the M2 receptor []. This selectivity is significant because M3 receptor antagonism is targeted for therapeutic effects, while M2 receptor antagonism is associated with potential side effects. It exhibits potent inhibition of acetylcholine-induced bronchoconstriction and has low brain penetration, suggesting a reduced likelihood of central nervous system side effects [].

Properties

CAS Number

899356-95-7

Product Name

4-(Piperidin-4-ylmethyl)pyridine

IUPAC Name

4-(piperidin-4-ylmethyl)pyridine

Molecular Formula

C11H16N2

Molecular Weight

176.263

InChI

InChI=1S/C11H16N2/c1-5-12-6-2-10(1)9-11-3-7-13-8-4-11/h1-2,5-6,11,13H,3-4,7-9H2

InChI Key

IZGBPYJZRFCEDQ-UHFFFAOYSA-N

SMILES

C1CNCCC1CC2=CC=NC=C2

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.